molecular formula C10H15NO3 B2927859 2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid CAS No. 1267704-35-7

2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid

Cat. No.: B2927859
CAS No.: 1267704-35-7
M. Wt: 197.234
InChI Key: RWNMSMUWOYFMPW-UHFFFAOYSA-N
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Description

2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid is a synthetic organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group and a methyl group attached to the oxazole ring, along with an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable α-haloketone to form the oxazole ring. The subsequent introduction of the acetic acid moiety can be achieved through carboxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the acetic acid moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    2-(4-Methyl-1,3-oxazol-5-yl)acetic acid: Lacks the tert-butyl group, which may affect its reactivity and biological activity.

    2-(2-Tert-butyl-1,3-oxazol-5-yl)acetic acid: Lacks the methyl group, which can influence its chemical properties.

    2-(2-Tert-butyl-4-methyl-1,3-thiazol-5-yl)acetic acid: Contains a sulfur atom instead of oxygen, leading to different chemical behavior.

Uniqueness: The presence of both tert-butyl and methyl groups in 2-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid imparts unique steric and electronic properties, making it distinct from other oxazole derivatives

Properties

IUPAC Name

2-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-6-7(5-8(12)13)14-9(11-6)10(2,3)4/h5H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNMSMUWOYFMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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